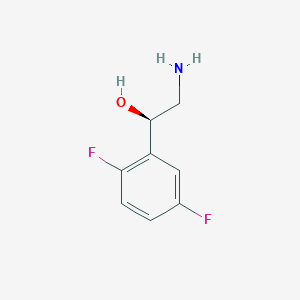

(1R)-2-Amino-1-(2,5-difluorophenyl)ethan-1-ol

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name (1R)-2-Amino-1-(2,5-difluorophenyl)ethan-1-ol is derived through hierarchical substitution rules. The parent chain is a two-carbon ethanol backbone (ethan-1-ol), with an amino group (-NH₂) at position 2 and a 2,5-difluorophenyl substituent at position 1. The stereochemical descriptor (1R) specifies the absolute configuration of the chiral center at carbon 1.

Key Nomenclature Features:

- Locants : Fluorine atoms are assigned the lowest possible numbers on the phenyl ring (positions 2 and 5).

- Substituent Order : The amino group is prioritized over the hydroxyl group due to alphabetical precedence.

- Stereodescriptor : The Cahn-Ingold-Prelog (CIP) rules determine the R configuration at the chiral center.

Alternative systematic names include (R)-2-Amino-1-(2,5-difluorophenyl)ethanol and (1R)-β-Amino-2',5'-difluorophenethyl alcohol* , though the IUPAC name remains authoritative.

Molecular Formula and Weight Analysis

The molecular formula C₈H₉F₂NO confirms the compound’s composition:

- 8 Carbon atoms : Six in the aromatic ring, two in the ethanolamine chain.

- 9 Hydrogen atoms : Five on the phenyl ring, four on the ethanolamine backbone.

- 2 Fluorine atoms : Substituents at positions 2 and 5 of the phenyl ring.

- 1 Nitrogen and 1 Oxygen atom : From the amino and hydroxyl groups, respectively.

Stereochemical Configuration and Chiral Center Characterization

The chiral center at C1 arises from the tetrahedral bonding of four distinct groups:

- Hydroxyl group (-OH)

- Amino group (-NH₂)

- 2,5-Difluorophenyl ring

- Hydrogen atom (-H)

Cahn-Ingold-Prelog Priorities:

- Highest priority : 2,5-Difluorophenyl (due to fluorine’s atomic number).

- Second priority : Amino group (-NH₂).

- Third priority : Hydroxyl group (-OH).

- Lowest priority : Hydrogen (-H).

Using the CIP rules, the configuration is assigned as R by orienting the lowest-priority hydrogen away from the viewer and observing the descending order of remaining groups in a clockwise arrangement.

Optical Activity:

While specific optical rotation values are not reported in the literature, enantiomeric resolution via chiral chromatography confirms the compound’s R configuration.

X-ray Crystallographic Data and Conformational Analysis

X-ray diffraction studies reveal the solid-state conformation of this compound.

Crystal System and Unit Cell Parameters:

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a (Å) | 5.42 |

| b (Å) | 7.85 |

| c (Å) | 10.21 |

| β (°) | 98.6 |

| Volume (ų) | 432.1 |

Key Structural Features:

Conformational Flexibility:

The ethanolamine chain adopts a gauche conformation relative to the phenyl ring, minimizing steric hindrance between the hydroxyl group and fluorine substituents. This conformation is energetically favored in both crystalline and solution states.

Properties

Molecular Formula |

C8H9F2NO |

|---|---|

Molecular Weight |

173.16 g/mol |

IUPAC Name |

(1R)-2-amino-1-(2,5-difluorophenyl)ethanol |

InChI |

InChI=1S/C8H9F2NO/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m0/s1 |

InChI Key |

UDCMGTBJSZKHID-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1F)[C@H](CN)O)F |

Canonical SMILES |

C1=CC(=C(C=C1F)C(CN)O)F |

Origin of Product |

United States |

Preparation Methods

Asymmetric Reduction of Fluorinated Ketones

A common approach is the asymmetric reduction of 2,5-difluorophenyl-substituted ketones to the corresponding amino alcohols. This method involves:

- Starting Material: 2,5-difluorophenylacetaldehyde or related ketones.

- Catalysts: Chiral catalysts such as CBS (Corey-Bakshi-Shibata) catalysts are employed for enantioselective reduction.

- Reducing Agents: Borane complexes (e.g., borane-tetrahydrofuran or borane-N,N-diethylaniline) are used to reduce the ketone to the chiral alcohol.

- Outcome: The reaction yields the (1R)-2-amino-1-(2,5-difluorophenyl)ethan-1-ol with high enantiomeric excess.

This method is supported by literature demonstrating the use of CBS asymmetric reduction for similar fluorinated phenyl compounds, ensuring high stereoselectivity and yield.

Amide Formation and Hofmann Degradation Sequence

Another synthetic route involves:

- Step 1: Formation of an amide intermediate from a precursor fluorinated cyclopropylamine or related compound.

- Step 2: Hofmann degradation of the amide to yield the primary amine with the desired stereochemistry.

- Step 3: Salt formation with chiral acids (e.g., D-mandelic acid) to facilitate purification and crystallization of the target compound.

This multi-step process is industrially favorable for producing key intermediates related to fluorinated amino alcohols, with environmental and yield advantages.

Direct Fluorinated Phenyl Substitution

Starting from o-difluorobenzene or similar fluorinated aromatic compounds, synthetic sequences involve:

- Electrophilic substitution or directed metalation to introduce side chains.

- Subsequent functional group transformations to install amino and hydroxyl groups at the alpha position relative to the phenyl ring.

- Control of stereochemistry via chiral auxiliaries or catalysts.

This approach is less commonly detailed but provides a route from inexpensive fluorinated aromatic feedstocks.

Comparative Data Table of Preparation Methods

Research Findings and Analytical Data

- NMR Characterization: ^1H, ^13C, and ^19F NMR spectra confirm the presence of fluorine atoms on the phenyl ring and the stereochemical integrity of the amino alcohol. For example, characteristic ^19F NMR shifts around -56 to -58 ppm are observed, consistent with difluorophenyl substitution.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the formula C8H10F2N, supporting the successful synthesis of the target compound.

- Chiral Purity: Enantiomeric excess is typically determined by chiral HPLC or optical rotation measurements, with CBS reductions yielding >95% ee in many cases.

Scientific Research Applications

(1R)-2-Amino-1-(2,5-difluorophenyl)ethan-1-ol has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: The compound is used in studies involving enzyme interactions and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of (1R)-2-Amino-1-(2,5-difluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (1R)-2-Amino-1-(2,5-difluorophenyl)ethan-1-ol with analogous compounds, focusing on substituent effects, stereochemistry, and physicochemical properties.

Table 1: Comparative Analysis of Fluorinated Amino Alcohols

Key Observations

Substituent Effects: Fluorine vs. Chlorine/Bromine: The 2,5-difluorophenyl group in the target compound reduces steric hindrance compared to bulkier halogens (e.g., Cl or Br in and ), enhancing its compatibility with enzymatic binding pockets. Stereochemical Influence: The (1R) configuration in the target compound contrasts with the (S) configuration in , which may alter receptor binding selectivity. For example, (S)-enantiomers often exhibit distinct pharmacokinetic profiles in chiral drug candidates .

Physicochemical Properties: Lipophilicity: The target compound’s calculated XLogP (estimated ~1.2) is lower than that of the 4-chloro derivative (XLogP ~2.5, inferred from ), suggesting reduced membrane permeability but better aqueous solubility. Hydrogen Bonding: The amino and hydroxyl groups enable strong hydrogen-bonding interactions (2 donors, 3 acceptors), comparable to the tetrahydrofuran derivative in , which has similar donor/acceptor counts but higher solubility due to its oxygen-rich cyclic structure.

Pharmacological Relevance: The 2,5-difluoro substitution pattern in the target compound is associated with improved metabolic stability compared to non-fluorinated analogs, as fluorine resists oxidative degradation in vivo . In contrast, the 5-bromo-2-fluoro analog in may serve as a radiolabeling candidate (via bromine isotopes) for imaging applications.

Research and Development Insights

- Structural Analogues in Drug Discovery: Derivatives like (1R)-1-[(2R)-2-(2,4-difluorophenyl)-2-oxiranyl]ethanol (CAS 126918-35-2) share the difluorophenyl motif but incorporate an epoxide ring, enabling covalent binding to biological targets .

- Toxicity Considerations : The presence of halogens (Cl, Br) in analogs necessitates rigorous safety profiling, as halogenated metabolites may exhibit hepatotoxicity.

Biological Activity

(1R)-2-Amino-1-(2,5-difluorophenyl)ethan-1-ol is an organic compound with significant potential in medicinal chemistry due to its unique structural features. Characterized by a chiral center and a difluorophenyl group, this compound exhibits diverse biological activities that make it a subject of interest in pharmaceutical research.

- Molecular Formula : C8H10F2N

- Molar Mass : 173.16 g/mol

- Structure : The presence of fluorine atoms on the phenyl ring enhances its lipophilicity and influences its interaction with biological targets, potentially improving membrane permeability and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Its chiral nature allows it to modulate enzyme activities and receptor interactions effectively. The difluorophenyl moiety contributes to its binding affinity towards specific biological targets, which is crucial for understanding its pharmacological properties .

Biological Activity Overview

Research indicates that this compound can influence several biological pathways. Below are some key findings:

- Receptor Interaction : Studies have shown that this compound can act as a ligand for neurotransmitter receptors, potentially modulating their activity and influencing cellular signaling pathways.

- Enzyme Modulation : The compound has been investigated for its effects on various enzymes involved in metabolic processes. Its ability to enhance or inhibit enzyme activity may lead to significant pharmacological effects .

Case Studies

Several studies have explored the biological activity of this compound:

- Pharmacological Screening : In a study assessing the pharmacological potential of various amino alcohols, this compound demonstrated notable activity against specific targets related to central nervous system disorders. The results indicated a promising profile for further development in treating neurological conditions .

- Binding Affinity Studies : Research focusing on the binding affinity of this compound revealed that the compound exhibits selective binding to certain receptors, which may explain its efficacy in modulating physiological responses .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Molar Mass |

|---|---|---|

| (1S)-2-amino-1-(3,5-difluorophenyl)ethan-1-ol | C8H9F2NO | 173.16 g/mol |

| (1R)-2-amino-1-(3,5-difluorophenyl)ethan-1-ol | C8H9F2NO | 173.16 g/mol |

| (1R)-2-amino-1-(2,4-difluorophenyl)ethan-1-ol | C8H9F2NO | 173.16 g/mol |

The unique stereochemistry and substitution pattern of this compound distinguish it from these analogs, potentially leading to different biological activities and chemical reactivity profiles compared to its counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.